molecular formula C8H7ClF3NO2S B2390784 [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2228658-42-0

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2390784
CAS No.: 2228658-42-0
M. Wt: 273.65
InChI Key: CCUHFKGGHZNTCM-UHFFFAOYSA-N
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Description

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C8H7ClF3NO2S It is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

  • Substituted phenylmethanesulfonamides
  • Oxidized or reduced derivatives
  • Biaryl compounds from coupling reactions

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development for various therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Shares the trifluoromethyl and chloro substituents but differs in the presence of a piperidinol group.

    3-Chloro-4-(trifluoromethyl)phenylboronic acid: Contains similar substituents but with a boronic acid group instead of methanesulfonamide.

Uniqueness:

  • The presence of the methanesulfonamide group in [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide imparts unique chemical properties, making it distinct from other similar compounds.
  • Its specific combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c9-7-3-5(4-16(13,14)15)1-2-6(7)8(10,11)12/h1-3H,4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUHFKGGHZNTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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